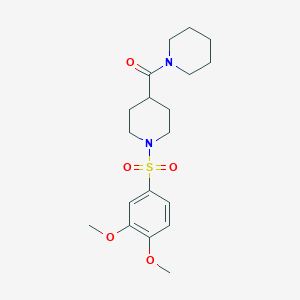
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
作用机制
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone selectively damages noradrenergic neurons in the brain by causing the release of noradrenaline, which is then taken up by the neurons and metabolized to form a toxic metabolite. This metabolite then damages the neurons, leading to their degeneration and death.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by this compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to decrease noradrenaline levels in the brain, leading to a decrease in heart rate and blood pressure. It has also been shown to impair learning and memory, as well as increase anxiety and stress.
实验室实验的优点和局限性
One of the main advantages of using (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone in scientific research is its selectivity for noradrenergic neurons. This allows researchers to selectively study the role of the noradrenergic system in various physiological and pathological conditions. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain animal models and experiments.
未来方向
There are several future directions for research involving (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone. One area of research is the development of new animal models for studying the role of the noradrenergic system in various physiological and pathological conditions. Another area of research is the development of new compounds that are selective for other neurotransmitter systems, such as the dopaminergic or serotonergic systems. Finally, there is also potential for the development of new therapeutic agents based on the selective damage of specific neuronal populations, such as noradrenergic neurons.
合成方法
The synthesis of (1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone involves several steps, including the reaction of piperidine with 3,4-dimethoxybenzaldehyde to form 1-(3,4-dimethoxyphenyl)piperidine. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative, which is then reacted with piperidine to form this compound.
科学研究应用
(1-((3,4-dimethoxyphenyl)sulfonyl)piperidin-4-yl)(piperidin-1-yl)methanone has been widely used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. For example, this compound has been used to study the role of the noradrenergic system in depression, anxiety, and stress. It has also been used to study the role of the noradrenergic system in learning and memory, as well as in drug addiction and withdrawal.
属性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S/c1-25-17-7-6-16(14-18(17)26-2)27(23,24)21-12-8-15(9-13-21)19(22)20-10-4-3-5-11-20/h6-7,14-15H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCBOJLMOQCENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

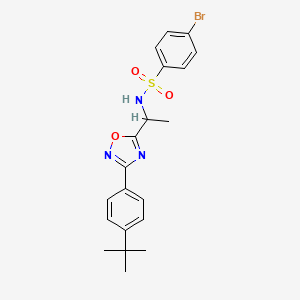
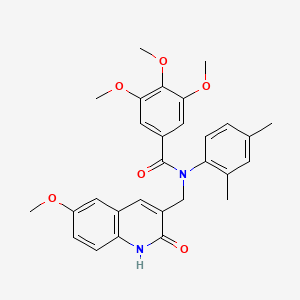



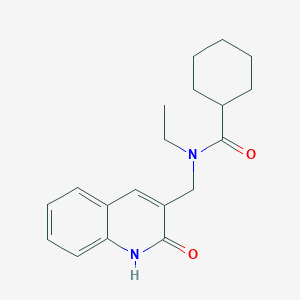
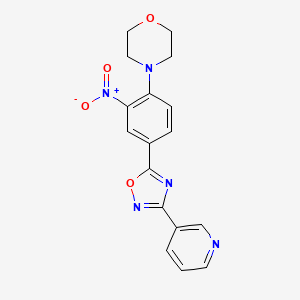
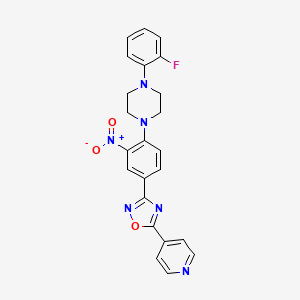


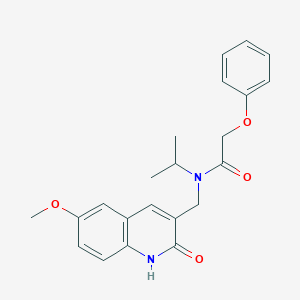
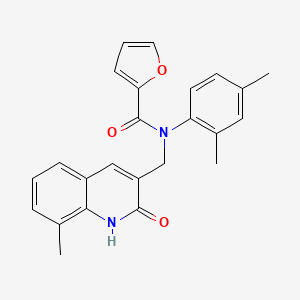
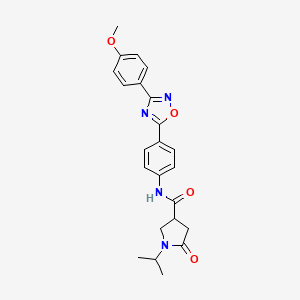
![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)